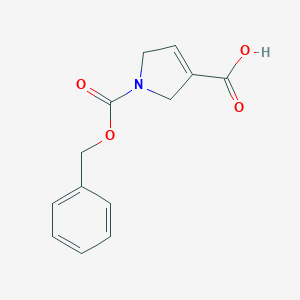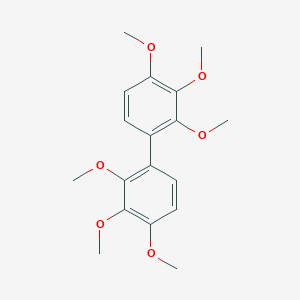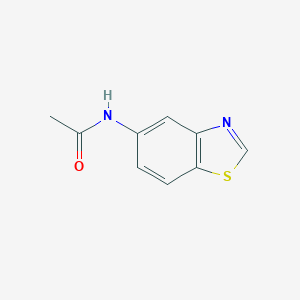
5,7-Dibromoquinolin-8-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoquinolin-8-yl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
作用機序
The mechanism of action of 5,7-Dibromoquinolin-8-yl methanesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, which ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration of the compound and the cell type being studied. In vitro studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting cellular processes.
実験室実験の利点と制限
One of the advantages of using 5,7-Dibromoquinolin-8-yl methanesulfonate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This selectivity makes it a valuable tool for studying the role of specific enzymes in cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are several future directions for research on 5,7-Dibromoquinolin-8-yl methanesulfonate. One area of research is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to determine the potential side effects of this compound and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that requires specialized equipment and expertise. It has been shown to have potential as an antitumor agent, as well as antibacterial and antifungal properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 5,7-Dibromoquinolin-8-yl methanesulfonate is a multistep process that involves the reaction of quinoline with various reagents. The most common method for the synthesis of this compound is the Buchwald-Hartwig coupling reaction. This reaction involves the reaction of quinoline with an aryl halide in the presence of a palladium catalyst and a base. The reaction is carried out under controlled conditions, and the yield of the product is dependent on the purity of the starting materials and the reaction conditions.
科学的研究の応用
5,7-Dibromoquinolin-8-yl methanesulfonate has been used in various scientific research applications. One of the most common applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an antitumor agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
27160-67-4 |
|---|---|
分子式 |
C10H7Br2NO3S |
分子量 |
381.04 g/mol |
IUPAC名 |
(5,7-dibromoquinolin-8-yl) methanesulfonate |
InChI |
InChI=1S/C10H7Br2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
InChIキー |
MXTDPPSJXXDMKH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
正規SMILES |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
その他のCAS番号 |
27160-67-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)

![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)






![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)